Melting point and boiling point of 2,3-Difluoro-5-methylbenzyl bromide
Melting point and boiling point of 2,3-Difluoro-5-methylbenzyl bromide
An In-Depth Technical Guide to the Thermophysical Profiling of 2,3-Difluoro-5-methylbenzyl bromide
Executive Summary
In advanced organic synthesis and drug development, functionalized benzylic halides serve as critical alkylating agents. 2,3-Difluoro-5-methylbenzyl bromide (CAS: 1806333-01-6) is a highly specialized intermediate whose precise thermophysical characterization—specifically its melting point (MP) and boiling point (BP)—is vital for process scale-up, purification, and storage[1].
Because exact empirical data for highly niche, novel structural permutations like 1806333-01-6 are frequently proprietary or absent from public databases[2], Application Scientists must utilize a combination of extrapolative structure-activity relationship (SAR) analysis and rigorous, self-validating analytical protocols. This whitepaper details the causal factors dictating the thermophysical limits of 2,3-Difluoro-5-methylbenzyl bromide and provides a robust, field-proven methodology for its empirical measurement.
Mechanistic Drivers of Physical Properties
The melting and boiling points of 2,3-Difluoro-5-methylbenzyl bromide are governed by three primary structural motifs. Understanding these helps explain why specific experimental conditions are mandatory.
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The Benzylic Bromide Moiety (Thermal Lability): The benzylic
bond is highly activated and prone to homolytic cleavage or nucleophilic polymerization at elevated temperatures. Heating this compound to atmospheric boiling temperatures (typically >200 °C for such masses) will trigger catastrophic thermal decomposition[3]. Therefore, characterization and distillation must be performed under high vacuum. -
2,3-Difluoro Substitution (Inductive Effects & Dipole Moment): The strong electronegativity of the fluorine atoms induces a localized dipole. However, the asymmetric 2,3-substitution physically disrupts the efficiency of crystal lattice packing, heavily depressing the melting point relative to symmetric analogues[4].
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5-Methyl Substitution (Steric Bulk & London Forces): The methyl group adds 14 Da to the molar mass, marginally increasing the required thermal energy for vaporization (raising the BP) while further lowering structural symmetry (lowering the MP).
Logical mapping of structural motifs to thermophysical properties.
Quantitative Data & Analogue Extrapolation
To establish a highly accurate predictive baseline before experimental validation, we benchmark against chemically verified fluorinated analogues.
As seen with closely related structures, symmetric difluorobenzyl bromides (like the 3,5-isomer) boil around 65 °C at 4.5 mmHg[3]. The addition of a methyl group (as seen in the 3-Fluoro-5-methylbenzyl bromide analog) elevates this baseline by ~20 °C under vacuum conditions[5]. Consequently, 2,3-Difluoro-5-methylbenzyl bromide is definitively an oily liquid at standard ambient temperature and pressure (SATP).
Table 1: Comparative Thermophysical Data of Fluorinated Benzyl Bromides
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C / mmHg) |
| 2,5-Difluorobenzyl bromide | 85117-99-3 | 8 °C[4] | 28 °C / (Deep Vacuum)[4] |
| 3,4-Difluorobenzyl bromide | 85118-01-0 | Liquid | 59–61 °C / 3.5 mmHg[6] |
| 3,5-Difluorobenzyl bromide | 141776-91-2 | Liquid | 65 °C / 4.5 mmHg[3] |
| 3-Fluoro-5-methylbenzyl bromide | 212268-39-8 | Liquid | 105–106 °C / 10.0 mmHg[5] |
| 2,3-Difluoro-5-methylbenzyl br. | 1806333-01-6 | ~5 to 15 °C (Estimated) | ~80 to 95 °C / 5.0 mmHg (Est.) |
Rigorous Experimental Methodologies
Because standard capillary melting point apparatuses fail for sub-ambient liquids, and atmospheric distillation will destroy the sample, researchers must utilize a self-validating, advanced instrument workflow.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality Check: Why DSC? Traditional visual capillary methods suffer from extreme hysteresis for sub-ambient freezing. DSC maps the exact energy absorption (endotherm) during phase transition, providing absolute thermodynamic precision.
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Sample Preparation: Under a dry nitrogen atmosphere, precisely weigh 3.0 to 5.0 mg of the raw 2,3-Difluoro-5-methylbenzyl bromide into an aluminum DSC crucible.
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Hermetic Sealing: Crimp the crucible with a hermetic lid. Reasoning: A hermetic seal prevents the volatile liquid from evaporating within the measuring cell, which would skew the baseline and mask the melting endotherm.
-
Thermal Equilibration: Load the sample into the DSC cell and purge with
at 50 mL/min to prevent moisture condensation on the sensor. -
Cooling Ramp: Initiate a controlled cooling sequence to -40 °C at a rate of 5 °C/min. Hold isothermally for 5 minutes to ensure total lattice solidification.
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Heating Ramp (Measurement): Ramp the temperature upward at 2 °C/min. The melting point (Tm) is accurately recorded as the extrapolated onset temperature of the prominent endothermic peak (anticipated between 5 °C and 15 °C).
Protocol B: Boiling Point Determination via Vacuum Micro-Distillation
Causality Check: Why Short-Path Vacuum Distillation? Reducing the system pressure to 5 mmHg drops the boiling point from ~210 °C to ~85 °C. The short-path head limits thermal residence time, preventing the generation of localized hydrobromic acid (
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Apparatus Assembly: Assemble a short-path micro-distillation apparatus equipped with a digital vacuum manometer and a highly sensitive Pt100 vapor thermocouple.
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Nucleation: Add a singular PTFE boiling stone to the distillation flask. Reasoning: Under high vacuum, liquids lack the dissolved gases necessary for steady boiling and will aggressively "bump", risking apparatus integrity and sample contamination.
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Vacuum Stabilization: Engage the vacuum pump and stabilize the pressure strictly between 5.0 and 5.5 mmHg. Wait 10 minutes for system equilibration.
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Thermal Transfer: Submerge the source flask into a pre-heated silicone oil bath (initially at 60 °C). Gently ramp the oil bath temperature at 2 °C/min. Reasoning: Uniform thermal transfer prevents localized superheating near the glass walls.
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Data Logging: Record the absolute vapor temperature the moment a steady reflux ring breaches the distillation head and condensate steadily drops into the receiving flask.
Step-by-step methodology for experimental validation of MP and BP.
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,3-Difluoro-5-methylbenzyl bromide | 1806333-01-6 [sigmaaldrich.com]
- 3. thomassci.com [thomassci.com]
- 4. 85117-99-3 Cas No. | 2,5-Difluorobenzyl bromide | Matrix Scientific [matrixscientific.com]
- 5. 3-Fluoro-5-methylbenzyl bromide | 212268-39-8 | Benchchem [benchchem.com]
- 6. CAS 85118-01-0 | 1700-B-34 | MDL MFCD00009889 | 3,4-Difluorobenzyl bromide | SynQuest Laboratories [synquestlabs.com]
